azepan-2-one
Overview
Description
azepan-2-one is an organic compound with the formula (CH₂)₅C(O)NH. It is a colorless solid that is a lactam (a cyclic amide) of caproic acid. This compound is primarily used as a monomer in the production of Nylon 6, a widely used synthetic polymer. The global demand for caprolactam is approximately five million tons per year .
Mechanism of Action
Target of Action
Caprolactam is an organic compound primarily used in the production of Nylon 6, a synthetic polymer . Its primary targets are the biochemical pathways involved in the synthesis of Nylon 6 .
Mode of Action
Caprolactam is a lactam of caproic acid . It is synthesized from cyclohexanone, which is first converted to its oxime. Treatment of this oxime with acid induces the Beckmann rearrangement to give caprolactam . The immediate product of the acid-induced rearrangement is the bisulfate salt of caprolactam. This salt is neutralized with ammonia to release the free lactam and cogenerate ammonium sulfate .
Biochemical Pathways
Caprolactam is involved in the synthesis of Nylon 6. The caprolactam ring is opened and the terminal functional groups react to form a long-chain polyamide . This process is known as ring-opening polymerization . In the environment, certain bacteria, such as Pseudomonas jessenii, can degrade caprolactam . The initial steps of caprolactam conversion involve a caprolactamase and an aminotransferase . The caprolactamase hydrolyzes caprolactam to form 6-aminocaproic acid in an ATP-dependent manner . The aminotransferase then deaminates 6-aminocaproic acid to produce 6-oxohexanoate .
Pharmacokinetics
Caprolactam is rapidly absorbed, distributed, and excreted without accumulating in the organism . It is excreted rapidly, at a rate of 60–70 mg/kg per hour . Thus, the substance has no tendency to accumulate .
Result of Action
The molecular effects of caprolactam involve the formation of Nylon 6 through ring-opening polymerization . On a cellular level, caprolactam can inhibit the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. are able to grow in the presence of caprolactam .
Action Environment
The action of caprolactam is influenced by environmental factors. For instance, certain bacteria in soil and wastewater can degrade caprolactam . In polluted seawater, Achromobacter sp. can utilize up to 10 g caprolactam/L as the sole source of carbon and nitrogen even in the presence of 20 g NaCl/L . Furthermore, caprolactam has been found to have some toxic effects, including dermatitis, fever, and seizures in humans with prolonged, heavy exposure .
Biochemical Analysis
Biochemical Properties
Caprolactam plays a role in various biochemical reactions, particularly in microbial degradation pathways. Certain bacterial strains, such as Pseudomonas jessenii, can utilize caprolactam as a sole carbon and nitrogen source . The initial step in caprolactam metabolism involves the enzyme caprolactamase, which hydrolyzes caprolactam to form 6-aminocaproic acid. This intermediate is further deaminated by an aminotransferase to produce 6-oxohexanoate. These enzymes, along with other proteins involved in the pathway, facilitate the conversion of caprolactam to adipate, which can be further metabolized .
Cellular Effects
Caprolactam’s effects on various cell types and cellular processes are of particular interest. In microbial cells, caprolactam serves as a substrate for metabolic pathways, influencing cell growth and function. The presence of caprolactam can induce the expression of specific genes involved in its degradation, thereby affecting cellular metabolism and gene expression. Additionally, caprolactam and its by-products can exhibit toxic effects on plant cells, inhibiting growth and causing mutagenic effects .
Molecular Mechanism
At the molecular level, caprolactam exerts its effects through specific binding interactions with enzymes and proteins. The enzyme caprolactamase binds to caprolactam and catalyzes its hydrolysis to 6-aminocaproic acid. This reaction is ATP-dependent, indicating the involvement of energy transfer in the process. The subsequent deamination of 6-aminocaproic acid by aminotransferase involves the transfer of an amino group to pyruvate, producing 6-oxohexanoate. These molecular interactions highlight the enzyme-mediated conversion of caprolactam within biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caprolactam can vary over time. Studies have shown that caprolactam is relatively stable under controlled conditions, but its degradation products can accumulate over time. Long-term exposure to caprolactam and its by-products can lead to changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are crucial for understanding the long-term impact of caprolactam on biological systems .
Dosage Effects in Animal Models
The effects of caprolactam vary with different dosages in animal models. At low doses, caprolactam may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have reported threshold effects, where caprolactam toxicity becomes apparent only above certain concentration levels. High doses of caprolactam can cause toxic effects, including mutagenic and growth-inhibitory effects, highlighting the importance of dosage considerations in its application .
Metabolic Pathways
Caprolactam is involved in specific metabolic pathways, particularly in microbial degradation. The initial hydrolysis of caprolactam by caprolactamase produces 6-aminocaproic acid, which is further metabolized by aminotransferase to 6-oxohexanoate. These intermediates are subsequently converted to adipate, which can enter central metabolic pathways. The involvement of specific enzymes and cofactors in these reactions underscores the complexity of caprolactam metabolism .
Transport and Distribution
Within cells and tissues, caprolactam is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the movement of caprolactam across cellular membranes, ensuring its availability for metabolic processes. The localization and accumulation of caprolactam within cells can influence its activity and interactions with biomolecules, affecting overall cellular function .
Subcellular Localization
Caprolactam’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct caprolactam to specific compartments or organelles within the cell. This localization can impact the efficiency of caprolactam metabolism and its interactions with enzymes and proteins. Understanding the subcellular distribution of caprolactam is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: azepan-2-one can be synthesized through several methods. The most common industrial method involves the Beckmann rearrangement of cyclohexanone oxime. Cyclohexanone is first converted to its oxime using hydroxylamine. The oxime is then treated with acid, which induces the Beckmann rearrangement to produce caprolactam .
Industrial Production Methods:
Cyclohexanone Oxime Route: Cyclohexanone is converted to cyclohexanone oxime using hydroxylamine. The oxime undergoes Beckmann rearrangement in the presence of sulfuric acid to form caprolactam.
Cyclohexane Route: Cyclohexane is oxidized to cyclohexanone, which is then converted to its oxime and subsequently to caprolactam via the Beckmann rearrangement.
Chemical Reactions Analysis
Types of Reactions: azepan-2-one undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form Nylon 6 through ring-opening polymerization.
Hydrolysis: In the presence of water, caprolactam can hydrolyze to form 6-aminocaproic acid.
Common Reagents and Conditions:
Acidic Conditions: Beckmann rearrangement requires acidic conditions, typically using sulfuric acid.
Catalysts: Various catalysts, such as bimetallic Ru-Co/TiO₂, are used in bio-based synthesis routes.
Major Products:
Nylon 6: The primary product formed from the polymerization of caprolactam.
6-Aminocaproic Acid: Formed through hydrolysis of caprolactam.
Scientific Research Applications
azepan-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Caprolactone: Another cyclic compound that can undergo ring-opening polymerization to form polycaprolactone.
Aminocaproic Acid: A derivative of caprolactam used in medical applications.
Uniqueness of azepan-2-one: this compound’s unique ability to polymerize into Nylon 6, a highly versatile and widely used polymer, sets it apart from other similar compounds. Its extensive industrial applications and significant global demand highlight its importance .
Properties
IUPAC Name |
azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9012-16-2 | |
Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020240 | |
Record name | Caprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2H-Azepin-2-one, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Caprolactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/339 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-Hexalactam | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Caprolactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/339 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-Hexalactam | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Caprolactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/339 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |
CAS No. |
105-60-2 | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Caprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAPROLACTAM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CAPROLACTAM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CAPROLACTAM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Caprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6879X594Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Epsilon-caprolactam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2H-Azepin-2-one, hexahydro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CM381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |
Record name | CAPROLACTAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8396 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAPROLACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAPROLACTAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAPROLACTAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/34 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Caprolactam | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.